Chlorin

Beschreibung

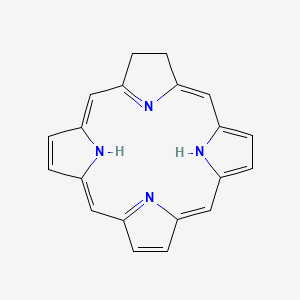

Chlorin is a dihydroporphyrin macrocycle featuring one reduced pyrrole ring, distinguishing it from porphyrins (fully unsaturated) and bacteriochlorins (two reduced rings) . It serves as the core chromophore in chlorophylls, with magnesium coordination in natural systems . Synthetic chlorins, such as this compound e6 and its derivatives, are pivotal in photodynamic therapy (PDT), solar energy applications, and biomedical imaging due to their strong absorption in the 650–700 nm range and tunable photophysical properties .

Eigenschaften

IUPAC Name |

2,3,22,24-tetrahydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-6,9-12,22-23H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGADAJMDJZPKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC1=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=C2)N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893669 | |

| Record name | 7,8-Dihydro-21H,23H-porphine Dihydroporphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-84-3 | |

| Record name | Chlorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydro-21H,23H-porphine Dihydroporphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Chlorin vs. Porphyrins and Bacteriochlorins

- Bacteriochlorins: Two reduced pyrrole rings, leading to near-infrared absorption (700–800 nm) but lower synthetic accessibility . this compound: One reduced pyrrole ring, offering a balance between visible-light absorption (Q-band ~660 nm) and synthetic feasibility .

Functional Implications :

Table 1: Key Structural and Spectral Properties

| Compound | Reduced Pyrroles | Soret Band (nm) | Q-Band (nm) | Applications |

|---|---|---|---|---|

| Porphyrin | 0 | ~400 | 500–650 | Catalysis, sensors |

| This compound | 1 | ~400 | 650–700 | PDT, imaging |

| Bacteriothis compound | 2 | ~360 | 700–800 | Deep-tissue PDT (limited) |

This compound e6 vs. This compound p6

- Structural Differences: this compound e6: Contains three carboxyl groups at positions 13¹, 15², and 17³, enabling conjugation with amino acids or polymers (e.g., polyvinylpyrrolidone for solubility) . this compound p6: Structural isomer with carboxyl groups at different positions, leading to altered pharmacokinetics and faster clearance .

- Functional Comparisons: Cellular Uptake: this compound e6 derivatives (e.g., 152-lysylthis compound e6) show 18-fold higher cellular uptake than this compound p6 analogs due to lysine’s positive charge enhancing membrane interaction . Phototoxicity: this compound p6 derivatives (e.g., thioanhydride) exhibit higher photoinduced cytotoxicity than selenoanhydride analogs, linked to substituent electronegativity . Localization: this compound e6 localizes in the cytoplasm and mitochondria, while this compound p6 tends toward lysosomal accumulation .

Table 2: Comparative Photodynamic Properties

This compound Derivatives: Impact of Substituents and Metalation

- Amino Acid Conjugates: 152-Lysylthis compound e6: Substitution at position 152 with lysine results in linear conformations, enhancing uptake compared to 173-substituted analogs (L-shaped, shielded macrocycle) . Aspartyl vs. Lysyl Derivatives: Lysyl derivatives (positively charged) show 4–18× higher accumulation than aspartyl analogs (negatively charged) .

Metal Complexes :

- Zn-, Cu-, Ni-Chlorins : Metalation reduces aromaticity and increases acoplanarity, enhancing chirality and photodynamic activity. Cu-chlorins (e.g., Cu this compound e6) are stable food colorants (E-141ii) .

- Palladium(II) Complexes : Improve cellular retention and phototoxicity (e.g., 152-lysylthis compound e6-Pd) .

Table 3: Effect of Metalation on this compound Properties

| Metal | Aromaticity (HOMA) | Acoplanarity (°) | g-factor (Chirality) | Application |

|---|---|---|---|---|

| None | 0.85 | 10.2 | 0.003 | PDT, imaging |

| Zn | 0.78 | 12.5 | 0.002 | Enhanced PDT |

| Cu | 0.70 | 15.0 | 0.005 | Food colorants |

| Ni | 0.65 | 17.8 | 0.008 | Catalysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.